molecular formula C20H18O2S2 B12587928 Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester CAS No. 638199-68-5

Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester

Cat. No.: B12587928
CAS No.: 638199-68-5
M. Wt: 354.5 g/mol
InChI Key: YRPUTQLREKZJJR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a thienyl group, and a methyl ester functional group

Properties

CAS No.

638199-68-5

Molecular Formula

C20H18O2S2

Molecular Weight

354.5 g/mol

IUPAC Name

methyl 4-(4,5-dimethyl-2-thiophen-2-ylphenyl)sulfanylbenzoate

InChI

InChI=1S/C20H18O2S2/c1-13-11-17(18-5-4-10-23-18)19(12-14(13)2)24-16-8-6-15(7-9-16)20(21)22-3/h4-12H,1-3H3

InChI Key

YRPUTQLREKZJJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)SC2=CC=C(C=C2)C(=O)OC)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester typically involves the reaction of 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties
Benzoic acid derivatives have been investigated for their antimicrobial and antifungal activities. The structure of 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester suggests potential efficacy against various pathogens. Research indicates that modifications in the benzoic acid structure can enhance activity against resistant strains of bacteria and fungi, making them valuable in developing new antimicrobial agents .

Inhibitors of Enzymatic Activity
This compound has also been studied as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting the polyketide synthase enzyme in Mycobacterium tuberculosis, which is crucial for the synthesis of mycolic acids—essential components of the bacterial cell wall . The structure-activity relationship (SAR) studies indicate that specific substitutions on the aromatic rings can significantly affect potency and selectivity.

Agrochemicals

Pesticide and Herbicide Development
Benzoic acid derivatives are often explored for their potential as pesticides and herbicides. The thienyl group in this compound enhances its lipophilicity and biological activity, making it suitable for targeting specific pests or weeds. Studies have demonstrated that such compounds can disrupt critical biological processes in target organisms, leading to effective pest control .

Materials Science

Polymer Additives
In materials science, benzoic acid derivatives are utilized as additives to improve the properties of polymers. They can act as plasticizers or stabilizers, enhancing the flexibility and durability of polymer matrices. The incorporation of 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester into polymer formulations has been shown to improve thermal stability and mechanical properties, making them suitable for various industrial applications .

Table: Summary of Applications and Findings

Application AreaKey FindingsReferences
Medicinal ChemistryEffective against resistant bacteria; inhibits polyketide synthase ,
AgrochemicalsPotential as a pesticide; disrupts biological processes in pests ,
Materials ScienceImproves thermal stability and mechanical properties of polymers ,

Notable Research Studies

  • Inhibition of Polyketide Synthase : A study demonstrated that structural modifications of benzoic acid derivatives could lead to significant improvements in inhibiting Mycobacterium tuberculosis enzymes, potentially leading to new treatments for tuberculosis .
  • Pesticidal Activity : Research on similar compounds has shown effective control over specific agricultural pests, indicating a pathway for developing environmentally friendly agrochemicals .
  • Polymer Applications : Investigations into the use of benzoic acid derivatives as polymer additives have revealed enhancements in product performance under various conditions, broadening their application scope in industrial settings .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester involves its interaction with specific molecular targets and pathways. The thienyl group and the ester functional group play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,4-dimethoxy-, methyl ester
  • Benzoic acid, 2,4-dimethyl-, methyl ester
  • Benzoic acid, 4-(2-thienyl)-, methyl ester

Uniqueness

Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester is unique due to the presence of both the thienyl group and the dimethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester (CAS No. 1006036-87-8) is a notable derivative that has been studied for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of the compound is characterized by its unique thienyl and methyl substituents, which contribute to its biological activity. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC25H22F3NO3S
Molecular Weight473.51 g/mol
Melting Point254-256 °C
Boiling Point569.4 °C (predicted)
SolubilitySoluble in DMSO
pKa4.35 (predicted)

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. A study focusing on various benzoic acid derivatives found that compounds with thienyl groups displayed enhanced activity against specific bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Anti-inflammatory Effects

Benzoic acid derivatives have been investigated for their anti-inflammatory effects. In vitro studies demonstrated that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Cytotoxicity and Antitumor Activity

Several studies have evaluated the cytotoxic effects of benzoic acid derivatives on cancer cell lines. For instance, a derivative similar to the compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. This highlights the potential of such compounds in cancer therapy .

The biological activity of benzoic acid derivatives can be attributed to their ability to interact with various biological targets:

  • NF-κB Pathway Modulation : Some studies suggest that these compounds can activate or inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression .
  • Caspase Activation : The induction of apoptosis in cancer cells is often mediated through caspase activation, leading to programmed cell death .
  • Antioxidant Activity : Certain benzoic acid derivatives have shown antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

  • Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of various benzoic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
  • Anti-inflammatory Research : In a controlled experiment involving human monocytic cells, the compound was found to significantly reduce levels of inflammatory markers when stimulated with lipopolysaccharide (LPS), indicating its potential application in treating inflammatory conditions .
  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects on different cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, with a notable increase in caspase-3 activity observed .

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